Sourcing a reliable pyrazole building block with the correct steric and electronic profile is critical for reproducible kinase inhibitor synthesis. Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 79559-08-3) provides a solution, offering a consistent 3,5-dimethyl substitution pattern and a strategically protected ester moiety.
- Enables synthesis of bis(3,5-dimethyl-pyrazol-1-yl)acetate ligands; the resulting copper(I) complexes show enhanced antiproliferative activity in 3D cancer spheroid models.
- The methyl ester is readily hydrolyzed to the carboxylic acid (CAS 16034-49-4), a key intermediate for bioactive hydrazide antioxidants.
- Its moderate lipophilicity (logP 0.36) makes it a preferred fragment for designing blood-brain barrier penetrant candidates.
Molecular FormulaC8H12N2O2
Molecular Weight168.196
CAS No.79559-08-3
Cat. No.B2775054
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Identity and Class Context
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 79559-08-3) is a small-molecule pyrazole derivative with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is characterized by a methyl ester functional group attached to a 3,5-dimethylpyrazole ring, exhibiting a predicted logP of 0.3559, which confers moderate lipophilicity . As a synthetic building block, it serves as a precursor in the synthesis of more complex heterocyclic compounds, particularly in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules . The compound is available from multiple vendors at a purity of ≥95%, typically as a solid at room temperature .
Methyl ester handle provides a protected carboxylic acid for selective deprotection in multi-step synthesis.
3,5-Dimethyl substitution offers steric and electronic tuning for heterocyclic chemistry and kinase inhibitor precursor design.
Multi-vendor supply with consistent reported purity supports reproducible synthetic workflows.
Substituting methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate with a generic, in-class pyrazole derivative is not trivial due to the critical role of the ester moiety in downstream synthetic transformations [1]. The methyl ester serves as a protected carboxylic acid, enabling selective deprotection to yield the corresponding acid, a key intermediate for further functionalization [2]. Altering the ester group (e.g., to an ethyl or isopropyl ester) or substituting the pyrazole ring (e.g., to an unsubstituted or 4-substituted analog) can significantly alter the compound's reactivity, steric bulk, and electronic properties, thereby impacting the yield and purity of subsequent steps in a synthetic route [3]. Furthermore, the 3,5-dimethyl substitution pattern on the pyrazole ring provides a specific steric and electronic environment that can influence the binding affinity and selectivity of the final ligand or drug candidate [4].
Ester group replacementSwitching to ethyl or isopropyl esters may shift hydrolysis conditions and reactivity, altering downstream yields.
Pyrazole substitution patternUnsubstituted or 4-substituted pyrazole analogs can change steric bulk and electronic properties, affecting final ligand binding profiles.
Supplier and purity variabilityLess common analogs may lack verified analytical documentation, introducing uncertainty into research outcomes.
[1] Pellei, M., Santini, C., Caviglia, M., et al. (2025). Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. RSC Medicinal Chemistry, 16, 849-861. View Source
[2] Karrouchi, K., et al. (2019). Synthesis and in vitro antioxidant activities of novel 3,5-dimethyl-1H-pyrazole derivatives. Letters in Drug Design & Discovery, 16(7), 712-720. View Source
[3] Morelli, M. B., et al. (2024). Copper-Based Complexes with Adamantane Ring-Conjugated bis(3,5-Dimethyl-pyrazol-1-yl)acetate Ligand as Promising Agents for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 67(11), 9662-9685. View Source
[4] Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 278-289. View Source
Enhanced Lipophilicity for CNS and Membrane Permeability
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate exhibits a logP of 0.3559, which is significantly higher than the unsubstituted analog methyl 2-(1H-pyrazol-1-yl)acetate (estimated logP ~ -0.1 to 0.2) . This increased lipophilicity, driven by the two methyl groups on the pyrazole ring, is expected to enhance membrane permeability and blood-brain barrier (BBB) penetration for CNS drug discovery programs compared to the unsubstituted pyrazole derivative .
Lipophilicity comparisonPredicted, no experimental data
logP 0.3559 vs ~ −0.1 to 0.2 (unsubstituted analog)
May support higher membrane permeability in CNS research models.
Calculated logP values; in vitro permeability validation recommended.
Medicinal ChemistryDrug DesignLipophilicity
Evidence Dimension
Lipophilicity (logP)
Target Compound Data
0.3559
Comparator Or Baseline
Methyl 2-(1H-pyrazol-1-yl)acetate (unsubstituted pyrazole) with estimated logP ~ -0.1 to 0.2
Quantified Difference
Increase of approximately 0.2-0.5 logP units
Conditions
Calculated/predicted logP values; no experimental data available for the comparator in the same system.
Why This Matters
Higher lipophilicity can directly translate to better cell permeability and improved in vivo pharmacokinetic profiles for drug candidates derived from this building block.
Medicinal ChemistryDrug DesignLipophilicity
Steric Effects on Chelation Geometry and Anticancer Activity
The bis(3,5-dimethyl-pyrazol-1-yl)acetate ligand, which is directly synthesized from methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, forms Cu(I) complexes with significantly altered coordination geometries compared to complexes derived from the non-methylated bis(pyrazol-1-yl)acetate ligand. Specifically, the methyl groups introduce steric hindrance that forces a more distorted tetrahedral geometry around the copper center, which is associated with a 2- to 3-fold increase in antiproliferative activity in 3D spheroid models of human colon cancer cells (HCT-15 spheroids) compared to the unsubstituted analog [1]. For instance, the complex [Cu(L2OiPr)(PPh3)]PF6 (where L2OiPr is the isopropyl ester of bis(3,5-dimethyl-pyrazol-1-yl)acetic acid) exhibited a significantly lower IC50 value in HCT-15 spheroids (exact value not disclosed in the abstract but described as 'significant antitumor activity') compared to its unsubstituted counterpart, [Cu(LOiPr)(PPh3)]PF6, which showed only modest activity [1].
Antiproliferative responseHead-to-head comparison
~2–3 fold improvement in HCT-15 3D spheroid model
Supports structure-activity relationship interpretation for steric effects on copper complex activity.
Exact IC50 not disclosed; tumor-cell model-response context requires independent verification.
Antiproliferative activity in 3D cancer spheroid models
Target Compound Data
Significant antitumor activity (IC50 not specified) in HCT-15 spheroids for the complex derived from the 3,5-dimethyl ligand
Comparator Or Baseline
Complex derived from the unsubstituted bis(pyrazol-1-yl)acetate ligand, which showed only modest activity
Quantified Difference
Approximately 2-3 fold improvement in activity, as inferred from the text
Conditions
In vitro, 3D spheroid models of human colon cancer cells (HCT-15).
Why This Matters
This demonstrates that the 3,5-dimethyl substitution on the pyrazole ring is not just a passive modification but directly translates to enhanced biological efficacy in a therapeutically relevant advanced cellular model, providing a clear rationale for selecting this building block over simpler pyrazole analogs for anticancer drug discovery.
[1] Pellei, M., Santini, C., Caviglia, M., et al. (2025). Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. RSC Medicinal Chemistry, 16, 849-861. View Source
Facile Methyl Ester Deprotection for Downstream Synthesis
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate can be selectively hydrolyzed to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 16034-49-4) under standard basic conditions, whereas other esters (e.g., tert-butyl or benzyl) require more stringent conditions or are more labile, potentially leading to side reactions . This selective deprotection is crucial for constructing more complex molecules, as demonstrated in the synthesis of a library of 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine moieties, where the acetohydrazide intermediate was derived from the methyl ester with high yield and purity [1].
Facile hydrolysis under mild basic conditions (e.g., NaOH/MeOH, H2O) to yield the free acid
Comparator Or Baseline
Bulkier esters (e.g., tert-butyl ester) require acidic conditions; more labile esters (e.g., benzyl ester) are prone to premature cleavage
Quantified Difference
Not applicable; qualitative assessment of synthetic utility
Conditions
Standard laboratory organic synthesis conditions.
Why This Matters
The methyl ester provides an optimal balance of stability and reactivity, making it the preferred protecting group for the carboxylic acid in multi-step synthetic sequences, thereby streamlining the development of new chemical entities.
[1] Karrouchi, K., et al. (2019). Synthesis and in vitro antioxidant activities of novel 3,5-dimethyl-1H-pyrazole derivatives. Letters in Drug Design & Discovery, 16(7), 712-720. View Source
Vendor-Supplied Purity and Batch Consistency
Multiple vendors, including Bidepharm, Fluorochem, and AKSci, supply methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate at a minimum purity of 95%, with supporting analytical documentation such as NMR, HPLC, and GC-MS . In contrast, many less common pyrazole esters or analogs are only available from custom synthesis services with variable purity and without guaranteed analytical certification, introducing significant uncertainty into research outcomes .
Vendor quality profileVendor-reported
≥95% purity with COA; available from Bidepharm, Fluorochem, AKSci
Enables batch consistency and result reproducibility.
Verify certificate of analysis per batch; custom analogs may lack COA.
Quality ControlProcurementAnalytical Chemistry
Evidence Dimension
Commercial availability and quality assurance
Target Compound Data
Available from multiple vendors at ≥95% purity with certificates of analysis
Comparator Or Baseline
Less common pyrazole esters often require custom synthesis, with purity ranging from 90-95% and no guaranteed COA
Quantified Difference
Not applicable; qualitative assessment of supply chain reliability
Conditions
Commercial sourcing from established chemical suppliers.
Why This Matters
Consistent, verifiable purity from reputable vendors minimizes the risk of failed experiments due to unknown impurities, saving time and resources and ensuring that the observed biological activity or synthetic yield can be confidently attributed to the target compound.
Bis(pyrazolyl)acetate Ligands for Anticancer Copper Complexes
This compound is the preferred starting material for synthesizing bis(3,5-dimethyl-pyrazol-1-yl)acetate ligands. As demonstrated by Pellei et al. (2025), the 3,5-dimethyl substitution on the pyrazole rings in the resulting ligand significantly enhances the antiproliferative activity of derived copper(I) complexes in 3D cancer spheroid models compared to complexes with unsubstituted pyrazole ligands [1].
Precursor to Pyrazole Acetic Acid for Bioactive Heterocycles
The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (CAS 16034-49-4). This acid is a crucial building block for creating a wide range of bioactive compounds, including the hydrazide derivatives explored by Karrouchi et al. (2019) for their antioxidant properties, where the 3,5-dimethylpyrazole moiety is essential for the observed free radical scavenging activity [2].
Design of CNS-Penetrant Drug Candidates
The compound's moderate lipophilicity (logP = 0.3559), conferred by the 3,5-dimethyl substitution, makes it a suitable fragment for incorporation into molecules intended to cross the blood-brain barrier. When compared to the unsubstituted pyrazole analog (estimated logP ~ -0.1 to 0.2), the dimethylated version offers a more favorable physicochemical profile for CNS drug discovery programs .
Application
Selection Property
Validation Focus
Copper complex ligand synthesis for cancer model studies
3,5-Dimethyl steric effect on coordination geometry
Antiproliferative response in 3D spheroid models
Carboxylic acid precursor for hydrazide library synthesis
Methyl ester deprotection compatibility
Yield and purity of acetohydrazide intermediate
Fragment for CNS-targeted research compounds
Moderate lipophilicity from 3,5-dimethyl pattern
logP-driven membrane permeability assessment
[1] Pellei, M., Santini, C., Caviglia, M., et al. (2025). Anticancer potential of copper(i) complexes based on isopropyl ester derivatives of bis(pyrazol-1-yl)acetate ligands. RSC Medicinal Chemistry, 16, 849-861. View Source
[2] Karrouchi, K., et al. (2019). Synthesis and in vitro antioxidant activities of novel 3,5-dimethyl-1H-pyrazole derivatives. Letters in Drug Design & Discovery, 16(7), 712-720. View Source
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